methyl 4-amino-2,6-dichloropyridine-3-carboxylate
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Material Development
Pyridine and its derivatives are cornerstone scaffolds in modern organic chemistry, offering a versatile platform for the development of complex molecules with a wide array of functionalities. nbinno.com The pyridine nucleus is a six-membered heteroaromatic ring that is ubiquitous in natural sources, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3). nih.gov This structural motif is extensively applied in drug design and synthesis, where it can improve the water solubility of potential pharmaceutical agents. nih.govresearchgate.net
In the realm of organic synthesis, pyridine derivatives serve multiple roles; they can act as solvents, reagents, bases, and nucleophiles. youtube.comslideshare.netwikipedia.org The nitrogen atom in the ring can donate an electron pair to electrophiles, making it a useful component in various reactions and in coordination chemistry, where it forms complexes with transition metals for catalytic processes. youtube.comwikipedia.org The applications of these derivatives are vast, extending from pharmaceuticals and agrochemicals to the development of functional materials, dyes, and rubber products. nbinno.comnih.govyoutube.com Their unique electronic and steric properties are crucial for achieving regioselective and stereoselective reactions, which are key to efficient and precise chemical synthesis. nbinno.com
Overview of Dichloropyridine Carboxylates in Advanced Chemical Studies
Within the broad family of pyridine derivatives, dichloropyridine carboxylates represent a significant subclass of compounds used as intermediates in advanced chemical synthesis. These molecules feature a pyridine ring substituted with two chlorine atoms and a carboxylate group, providing multiple reactive sites for further functionalization.
Various isomers of dichloropyridine carboxylates serve as crucial building blocks. For instance, methyl 4,6-dichloropyridine-3-carboxylate is a known intermediate in the synthesis of different kinase inhibitors, which are a class of targeted therapy drugs. nih.gov Similarly, other related structures are pivotal in the agrochemical industry. Methyl 4-amino-3,6-dichloropicolinate, a positional isomer of the title compound, is an important intermediate in the synthesis of Arylex, a potent herbicide developed for the effective control of dicot weeds. lookchem.com The specific arrangement of the chloro, amino, and carboxylate groups on the pyridine ring dictates the compound's reactivity and its suitability for building specific, complex target molecules.
Positional Isomerism and its Impact on Research Trajectories in Halogenated Pyridine Systems
Positional isomerism—the phenomenon where compounds have the same molecular formula but differ in the position of functional groups on a central structure—has a profound impact on the chemical properties and synthetic accessibility of halogenated pyridines. The pyridine ring's inherent electronic structure makes it electron-deficient, which influences its reactivity. nih.govwikipedia.org Consequently, the ring is generally more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, and less readily undergoes electrophilic substitution, which, when it occurs, favors the C-3 position under harsh conditions. nih.govwikipedia.orgnih.gov
This inherent reactivity profile makes the selective halogenation of specific positions on the pyridine ring a significant synthetic challenge. nih.govnih.gov Different research trajectories have been pursued to overcome these challenges. For instance, achieving 3-selective halogenation often requires severe reaction conditions, such as the use of strong acids and high temperatures. nih.govnih.gov To circumvent this, novel methods have been developed, such as a sequence involving the opening of the pyridine ring to form a Zincke imine intermediate, which can then be halogenated with high regioselectivity under mild conditions before being closed back to a 3-halopyridine. nih.govresearchgate.net
Conversely, selective halogenation at the 4-position often requires multi-step sequences, such as the conversion of the pyridine to an N-oxide intermediate or the use of specially designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide. nih.govchemrxiv.orgresearchgate.net The existence of these distinct and often complex synthetic routes for accessing different positional isomers underscores how isomerism dictates research pathways. The choice of a specific dichlorinated pyridine carboxylate isomer as a starting material is therefore a critical decision in the synthesis of pharmaceuticals and agrochemicals, as it determines the subsequent synthetic strategy. nih.govresearchgate.net
Strategies for Constructing the Dichloropyridine Core
The formation of the dichloropyridine core is a foundational aspect of the synthesis. This involves the regioselective placement of two chlorine atoms and a carboxylic acid group at the desired positions on the pyridine ring, followed by the introduction of the amino group.
Methods for the Regioselective Introduction of Chlorine Atoms to the Pyridine Ring
The introduction of chlorine atoms onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which makes it less reactive towards electrophilic substitution compared to benzene. However, several methods have been developed to achieve chlorination, often with specific regioselectivity.
One common approach is the direct chlorination of pyridine or its derivatives at high temperatures. Thermally-induced chlorinations are typically conducted in the vapor phase at temperatures above 250°C. google.com For instance, the chlorination of pyridine with molecular chlorine can be performed in a two-stage reaction system, where an initial hot spot at 350°C to 500°C is followed by a second reaction zone at a lower temperature (below 340°C) to afford 2-chloropyridine. google.com Further chlorination can lead to polychlorinated products like 2,6-dichloropyridine. chempanda.com Catalysts are often employed in these high-temperature liquid-phase reactions to improve efficiency. google.com
Another powerful strategy involves the chlorination of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to substitution. researchgate.net Subsequent deoxygenation yields the desired chlorinated pyridine. researchgate.net Reagents like phosphorus oxychloride (POCl₃) are widely used for the chlorination of hydroxypyridines (pyridones), which are tautomers of hydroxypyridine N-oxides. chempanda.comnih.gov A solvent-free method using equimolar amounts of POCl₃ and a pyridine base in a sealed reactor has been shown to be effective for large-scale preparations of various chloropyridines from their corresponding hydroxypyridines. nih.gov
The table below summarizes various chlorination methods for pyridine derivatives.
| Starting Material | Reagent(s) | Conditions | Product(s) | Citation(s) |
| Pyridine | Cl₂, Inert Gas | Vapor phase, 2-stage reactor (350-500°C then <340°C) | 2-Chloropyridine | google.com |
| Chloro-substituted (trichloromethyl)pyridine | Cl₂, Catalyst | Liquid phase, >160°C | Symmetrical tetrachloropyridine, Pentachloropyridine | google.com |
| 2-Hydroxypyridine | POCl₃ | Neat or with a base | 2-Chloropyridine | chempanda.comnih.gov |
| Pyridine N-oxide | (COCl)₂, Et₃N | CH₂Cl₂, 0°C | Regioselective chlorination products | researchgate.net |
Approaches for Carboxylic Acid Functionalization at the 3-Position
The introduction of a carboxylic acid or ester group at the 3-position (the β-position) of the pyridine ring is a critical step. Pyridine carboxylic acids are important compounds, with the three isomers being picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). nih.govstenutz.eu For the target molecule, functionalization at the C-3 position is required.
The synthesis of pyridine-3-carboxylic acid derivatives can be achieved through various routes. One common industrial method involves the oxidation of 3-methylpyridine (β-picoline). While direct functionalization of the pyridine C-H bond at the 3-position is difficult, methods involving metalation can be employed, although these often favor the 2- or 4-positions.
More sophisticated strategies for constructing polysubstituted pyridines, including those with a 3-carboxy group, often involve ring-synthesis approaches. For example, processes reacting α,β-unsaturated aldehydes or ketones with aminomaleates or aminofumarates can yield pyridine dicarboxylic acid compounds, which can be further modified. google.com
Amination Pathways at the 4-Position of Dichloropyridine Intermediates
Introducing an amino group at the C-4 position of a dichloropyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2- and 6-positions are strong electron-withdrawing groups, which activate the C-4 position towards nucleophilic attack.
The reaction of 2,6-dichloropyridine with an aminating agent, such as ammonia (B1221849) or an amine under pressure and heat, can lead to the formation of 4-amino-2,6-dichloropyridine. A developed synthesis for 4-amino-2,6-dichloropyridine starts from 2,6-dihydroxypyridine, which undergoes nitration, chlorination, and subsequent reduction of the nitro group to an amino group. researchgate.net Specifically, nitration of 2,6-dichloropyridine-4-carboxylic acid with potassium nitrate in sulfuric acid can yield 4-amino-2,6-dichloro-3-nitropyridine among other products. researchgate.net
The regioselectivity of amination on polychlorinated heteroaromatics can be complex. On 2,4-dichloropyrimidines, for instance, nucleophilic substitution with neutral nitrogen nucleophiles often gives a mixture of C-4 and C-2 substituted isomers. acs.org However, the electronic properties of the substituents on the ring heavily influence the outcome. For dichloropyridines, the presence of chlorine at C-2 and C-6 strongly directs amination to the C-4 position. Palladium-catalyzed amination reactions have also been developed, offering high regioselectivity. acs.org
The table below illustrates different amination strategies.
| Substrate | Reagent(s) | Conditions | Product | Citation(s) |
| 2,6-Dichloropyridine derivative | Aminating agent (e.g., NH₃) | Heat, Pressure | 4-Amino-2,6-dichloropyridine derivative | researchgate.net |
| 2-Chloropyridine-N-oxide | Nitrating agent, then reducing agent | H₂SO₄ medium, then reduction (e.g., Fe/acetic acid) | 4-Amino-2-chloropyridine | chemicalbook.com |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines, LiHMDS, Pd catalyst | N/A | C4-aminated product (high regioselectivity) | acs.orgresearchgate.net |
Esterification Techniques for Methyl Carboxylate Formation
The final functional group to be installed is the methyl ester at the 3-position. This is typically accomplished by esterifying the corresponding carboxylic acid precursor.
Direct Esterification Methods from Carboxylic Acid Precursors
Direct esterification of pyridine carboxylic acids, such as nicotinic acid, is a common transformation. The classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is widely applicable. google.comgoogle.com However, this method can require significant amounts of acid and a multi-step workup process to neutralize the catalyst and extract the product. google.com
To improve upon this, alternative catalytic systems have been developed. Using a pre-prepared catalyst, which is the salt produced by combining a pyridine carboxylic acid ester with an acid like H₂SO₄, allows for the direct distillation of the product ester from the reaction mixture, and the catalyst can be reused. google.com Another approach utilizes alkane sulfonic acids as catalysts in the presence of an inert, water-immiscible organic solvent that forms an azeotrope with water, allowing for continuous water removal to drive the reaction to completion. google.com More modern, metal-free approaches use catalysts like a 4-bromo pyridine–borane complex for the direct coupling of carboxylic acids with alcohols or thiols. rsc.orgrsc.org
| Carboxylic Acid | Alcohol | Catalyst / Reagent(s) | Key Conditions | Citation(s) |
| Pyridine carboxylic acid | Methanol | Sulfuric Acid | Reflux | google.comgoogle.com |
| Pyridine carboxylic acid | Water-immiscible alcohol (≥ 4 carbons) | Alkane sulfonic acid | Reflux with azeotropic water removal | google.com |
| General carboxylic acids | Alcohols | Pyridine–borane complex | 140°C in 1,2-DCB | rsc.orgrsc.org |
| General carboxylic acids | Alcohols | TBTU, TATU, or COMU | Room temperature, with organic bases | organic-chemistry.org |
Transesterification Approaches in Pyridine Chemistry
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method can be used to convert an existing ester (e.g., an ethyl ester) into the desired methyl ester by reacting it with methanol in the presence of an acid or base catalyst. wikipedia.org The reaction is an equilibrium process. To drive it towards the desired product, a large excess of the new alcohol (methanol) is typically used, or the alcohol being replaced is removed from the reaction mixture, for instance, by distillation. wikipedia.org
In the context of pyridine chemistry, Lewis acids can mediate transesterification. For example, the lactonization of ω-hydroxyalkyl 2-pyridyl esters has been achieved using copper(II) triflate, demonstrating metal-ion activation for intramolecular transesterification. thieme-connect.de Such principles can be applied to intermolecular transesterification as well, providing a pathway to methyl esters from other ester precursors under specific catalytic conditions.
An in-depth examination of the synthetic approaches for producing methyl 4-amino-2,6-dichloropyridine-3-carboxylate reveals a variety of sophisticated chemical strategies. These methods are designed to construct the substituted pyridine core by leveraging fundamental reaction mechanisms, optimizing conditions for efficiency, and increasingly, incorporating principles of sustainable chemistry.
Structure
3D Structure
Properties
CAS No. |
1806864-53-8 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3,(H2,10,11) |
InChI Key |
MIFISBCVMRCXAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1N)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of Methyl 4 Amino 2,6 Dichloropyridine 3 Carboxylate
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic properties and nucleophilicity to the molecule, allowing for reactions such as protonation and alkylation.
Protonation and Alkylation Studies
The pyridine nitrogen in methyl 4-amino-2,6-dichloropyridine-3-carboxylate is expected to be basic, readily undergoing protonation in the presence of an acid to form a pyridinium (B92312) salt. The pKa of the conjugate acid is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the two chlorine atoms and the carboxylate group would decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the electron-donating amino group at the 4-position would increase the basicity.
Alkylation of the pyridine nitrogen is also a feasible transformation. Treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, would likely lead to the formation of the corresponding N-alkylpyridinium salt. The reaction conditions for such alkylations typically involve a polar solvent and may be carried out at room or elevated temperatures.
Table 1: Plausible Protonation and Alkylation Reactions
| Reaction | Reagent | Product |
| Protonation | HCl | Methyl 4-amino-2,6-dichloro-1-hydro-pyridine-1-ium-3-carboxylate chloride |
| Alkylation | CH₃I | Methyl 4-amino-2,6-dichloro-1-methyl-pyridine-1-ium-3-carboxylate iodide |
Transformations Involving the Amino Group at the 4-Position
The amino group at the 4-position is a key functional handle for a variety of derivatizations, including acylation, sulfonamidation, and the formation of ureas and carbamates.
Acylation and Sulfonamidation Reactions
The amino group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the N-(2,6-dichloro-3-(methoxycarbonyl)pyridin-4-yl)acetamide. Similarly, sulfonamidation can be achieved by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, to afford the corresponding sulfonamide.
Table 2: Representative Acylation and Sulfonamidation Reactions
| Reaction | Reagent | Base | Product |
| Acylation | Acetyl chloride | Pyridine | Methyl 4-acetamido-2,6-dichloropyridine-3-carboxylate |
| Sulfonamidation | p-Toluenesulfonyl chloride | Triethylamine | Methyl 2,6-dichloro-4-(4-methylphenylsulfonamido)pyridine-3-carboxylate |
Formation of Amides, Carbamates, and Ureas
The amino group serves as a nucleophile for the synthesis of a variety of derivatives. Reaction with an isocyanate would lead to the formation of a urea (B33335) derivative. For example, treatment with phenyl isocyanate would yield methyl 2,6-dichloro-4-(3-phenylureido)pyridine-3-carboxylate.
Carbamates can be synthesized by reacting the amino group with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction would result in the formation of methyl 4-((ethoxycarbonyl)amino)-2,6-dichloropyridine-3-carboxylate.
Table 3: Synthesis of Urea and Carbamate Derivatives
| Derivative | Reagent | Product |
| Urea | Phenyl isocyanate | Methyl 2,6-dichloro-4-(3-phenylureido)pyridine-3-carboxylate |
| Carbamate | Ethyl chloroformate | Methyl 4-((ethoxycarbonyl)amino)-2,6-dichloropyridine-3-carboxylate |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.netcatalyticamidation.info The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.
For instance, in the Sandmeyer reaction, the diazonium group can be replaced by a variety of substituents, including halides (Cl, Br), cyano (CN), and hydroxyl (OH) groups, upon treatment with the corresponding copper(I) salt or in the case of the hydroxyl group, by heating in water. catalyticamidation.infosigmaaldrich.com These transformations would provide access to a range of 4-substituted-2,6-dichloropyridine-3-carboxylate derivatives.
Table 4: Potential Diazotization and Subsequent Reactions
| Reaction | Reagent(s) | Product |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Methyl 2,6-dichloro-4-diazoniumpyridine-3-carboxylate chloride |
| Sandmeyer (Chloro) | CuCl | Methyl 2,4,6-trichloropyridine-3-carboxylate |
| Sandmeyer (Bromo) | CuBr | Methyl 4-bromo-2,6-dichloropyridine-3-carboxylate |
| Sandmeyer (Cyano) | CuCN | Methyl 2,6-dichloro-4-cyanopyridine-3-carboxylate |
| Hydrolysis | H₂O, Δ | Methyl 2,6-dichloro-4-hydroxypyridine-3-carboxylate |
Reactions of the Carboxylate Ester Group
The methyl ester group at the 3-position can undergo typical ester transformations such as hydrolysis and amidation.
Alkaline hydrolysis of the ester, for example with sodium hydroxide (B78521) in a water/methanol mixture, would yield the corresponding carboxylic acid, 4-amino-2,6-dichloropyridine-3-carboxylic acid. Subsequent acidification would be required to protonate the carboxylate salt.
Amidation of the ester can be achieved by heating with an amine, often at elevated temperatures or with the use of a catalyst. This reaction would lead to the formation of the corresponding amide. For example, reaction with ammonia (B1221849) would yield 4-amino-2,6-dichloropyridine-3-carboxamide. Similarly, reaction with a primary or secondary amine would produce the corresponding N-substituted amide.
Table 5: Reactions Involving the Carboxylate Ester Group
| Reaction | Reagent | Product |
| Hydrolysis | NaOH, H₂O/MeOH | 4-Amino-2,6-dichloropyridine-3-carboxylic acid |
| Amidation | NH₃ | 4-Amino-2,6-dichloropyridine-3-carboxamide |
| Amidation | RNH₂ | 4-Amino-2,6-dichloro-N-alkylpyridine-3-carboxamide |
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester group of this compound can be readily hydrolyzed to yield the corresponding carboxylic acid, 4-amino-2,6-dichloropyridine-3-carboxylic acid. This transformation is a fundamental step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations.
While specific, detailed laboratory procedures for the hydrolysis of this exact molecule are not extensively documented in readily available literature, the process is a standard organic transformation. Chemical synthesis routes for 4-amino-2,6-dichloropyridine-3-carboxylic acid have been described that involve hydrolysis of the ester as a key step. google.com For instance, synthetic pathways involving nitration, reduction, and subsequent hydrolysis of the ester precursor are known. google.com Additionally, methods for producing the acid via electrolytic reduction of a trichlorinated precursor have been developed, highlighting its importance as a synthetic target. google.com Typically, ester hydrolysis is achieved under either acidic or basic aqueous conditions, followed by neutralization to isolate the carboxylic acid product.
Table 1: General Conditions for Ester Hydrolysis
| Condition | Reagents | Solvent | Temperature |
|---|---|---|---|
| Basic | NaOH, KOH, or LiOH | Water, Methanol/Water, THF/Water | Room Temp. to Reflux |
| Acidic | HCl, H₂SO₄ | Water, Dioxane/Water | Room Temp. to Reflux |
Amidation and Reduction of the Ester Moiety
The ester functional group can be converted into an amide through direct amidation. This transformation is significant for creating compounds with potential biological activity or for introducing a new functional handle for further diversification. Following amidation, the resulting carboxamide can be reduced to an amine or, in some cases, the entire carbonyl group can be reduced to a methylene (B1212753) group.
Recent advances in catalysis have enabled the direct amidation of esters, bypassing the need to first convert them to more reactive carboxylic acids or acyl chlorides. For example, iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive Lewis acid catalyst for the direct, solvent-free amidation of esters, including pyridine carboxylates. mdpi.com This method is compatible with various primary and secondary amines and proceeds under relatively mild conditions (e.g., 80 °C), affording the corresponding carboxamides in good yields. mdpi.com The reactivity of 2-pyridinecarboxylates in these reactions is attributed to the coordination of both the carbonyl oxygen and the pyridine nitrogen to the iron catalyst, forming a stabilized intermediate that facilitates amidation. mdpi.com
The subsequent reduction of the pyridine carboxamide can lead to different products depending on the reducing agent used. For instance, the use of samarium diiodide (SmI₂) in the presence of water has been reported to reduce pyridinecarboxamides to the corresponding methylpyridines. clockss.org This provides a method for converting the ester group, via an amide intermediate, into a methyl group at the C3 position.
Table 2: Representative Amidation and Reduction Reactions
| Transformation | Reagent/Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Direct Amidation | FeCl₃ | Pyridine Ester | Pyridine Carboxamide | mdpi.com |
| Amide Reduction | SmI₂ / H₂O | Pyridine Carboxamide | Methylpyridine | clockss.org |
Nucleophilic Aromatic Substitution at Chlorine-Substituted Positions
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a powerful tool for introducing a wide array of substituents onto the pyridine core, as the chlorine atoms act as effective leaving groups, activated by the electron-withdrawing nature of the pyridine ring nitrogen and the C3-carboxylate group.
Regioselective Displacement of Chlorine Atoms
A key challenge and opportunity in the derivatization of 2,6-dichloropyridines is controlling the regioselectivity of the SNAr reaction—that is, selectively substituting either the C2 or the C6 chlorine atom. The outcome of the reaction is influenced by several factors, including the nature of the substituent at the C3 position, the nucleophile, the solvent, and the counter-ion of the nucleophile. researchgate.netresearchgate.net
For 3-substituted 2,6-dichloropyridines, the substituent at the C3 position can exert a significant directing effect. Research has shown that for substrates with an ester or amide group at C3, nucleophilic attack by alkali metal alkoxides can be highly regioselective for the C2 position. researchgate.net This ortho-selectivity is attributed to the formation of a cyclic, six-membered transition state where the metal counter-ion (e.g., Na⁺ or Li⁺) coordinates to both the oxygen of the alkoxide nucleophile and the carbonyl oxygen of the C3-ester. researchgate.net This chelation effect pre-organizes the nucleophile for attack at the adjacent C2 position. The choice of solvent is also critical, with non-polar, aprotic solvents favoring this ortho-selective pathway. researchgate.net
Conversely, different substituents or reaction conditions can favor substitution at the C6 position. For example, studies using 1-methylpiperazine (B117243) as a nucleophile have shown that bulky substituents at the C3 position can sterically hinder attack at C2, thereby directing substitution to the C6 position. researchgate.net
Introduction of Other Heteroatom-Containing Groups (e.g., thiols, alkoxides)
The SNAr methodology is broadly applicable for introducing various heteroatom nucleophiles at the chlorinated positions.
Alkoxides: As discussed previously, the reaction with alkoxides (RO⁻) is a well-studied transformation for this class of compounds. The use of sodium or lithium alkoxides in non-polar, aprotic solvents can achieve excellent regioselectivity for the C2 position, yielding 4-amino-6-chloro-2-alkoxy-pyridine-3-carboxylate derivatives. researchgate.net This selectivity is driven by the chelation of the metal cation by the C3-ester group. researchgate.net
Thiols: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are also potent nucleophiles in SNAr reactions. Although specific examples detailing the reaction of this compound with thiols are not prevalent in the reviewed literature, the general principles of SNAr on dichloropyridines apply. Thiolates are generally excellent nucleophiles and would be expected to displace the chlorine atoms. The regioselectivity would likely be influenced by the same factors as alkoxide substitution, including chelation effects and sterics, though the larger size and different electronic properties of sulfur might alter the C2/C6 preference compared to alkoxides.
Metal-Catalyzed Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile strategy for forming carbon-carbon and carbon-nitrogen bonds at the chlorinated positions of the pyridine ring. These methods have become indispensable in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is highly effective for creating C-C bonds. The site-selectivity of Suzuki coupling on 3-substituted 2,6-dichloropyridines can be controlled by the choice of catalyst and reaction conditions. rsc.org For a methyl ester derivative (methyl 2,6-dichloronicotinate), certain palladium catalysts such as Pd(PPh₃)₄ tend to promote coupling at the C6 position. rsc.org In contrast, other catalyst systems can favor substitution at the C2 position. rsc.org This tunable selectivity is crucial for synthetic planning. A patent has demonstrated the successful Suzuki coupling of a closely related derivative, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, with an arylboronic acid, showcasing the viability of this reaction on the target scaffold. google.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org While specific examples using this compound as the substrate are not explicitly detailed in the searched literature, the reaction is widely applied to various chloro-heteroaromatics. It is expected that this substrate would undergo Buchwald-Hartwig amination, allowing for the regioselective introduction of primary or secondary amines at either the C2 or C6 position, depending on the specific palladium catalyst, ligand, and reaction conditions employed. The development of specialized ligands has been key to controlling the regioselectivity and efficiency of these transformations on polychlorinated heteroaromatics. acs.org
Table 3: Overview of Metal-Catalyzed Coupling Reactions on Dichloropyridines
| Reaction | Catalyst/Ligand System (Example) | Coupling Partner | Bond Formed | Regioselectivity Control | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic Acid | C-C | Catalyst/Conditions | rsc.org |
| Suzuki-Miyaura | Pd₂(dba)₃ / Ligand | Arylboronic Acid | C-C | Catalyst/Conditions | rsc.org |
| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Primary/Secondary Amine | C-N | Catalyst/Ligand | wikipedia.orglibretexts.org |
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assembly of a molecular structure.
Proton NMR (¹H NMR) for Functional Group Identification
Proton NMR (¹H NMR) spectroscopy would be used to identify the hydrogen atoms within the molecule. For methyl 4-amino-2,6-dichloropyridine-3-carboxylate, the spectrum is expected to show distinct signals corresponding to the protons of the methyl ester group (-OCH₃), the amino group (-NH₂), and the lone proton on the pyridine (B92270) ring. The chemical shift (δ) of the methyl protons would likely appear in the range of 3.8-4.0 ppm. The amino protons would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The single aromatic proton at the 5-position is expected to appear as a singlet in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -NH₂ | Variable | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the seven carbon atoms: one in the methyl group, one in the carbonyl group of the ester, and five in the dichlorinated amino-pyridine ring. The chemical shifts would be indicative of their electronic environment; for instance, the carbonyl carbon would appear significantly downfield (typically 160-170 ppm), while the carbons bonded to chlorine and nitrogen would also have characteristic chemical shifts.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C-Cl (C2, C6) | 145 - 155 |
| C-NH₂ (C4) | 140 - 150 |
| C-COOCH₃ (C3) | 110 - 120 |
| C-H (C5) | 100 - 110 |
Advanced NMR Techniques (e.g., NOE, COSY, HSQC) for Regiochemical Assignments
To unambiguously assign the signals and confirm the substitution pattern (regiochemistry), advanced 2D NMR techniques would be necessary.
COSY (Correlation Spectroscopy) would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the isolated H-5 proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C-5 and methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity, for example, showing a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the H-5 proton and the surrounding ring carbons (C-3, C-4, and C-6).
NOE (Nuclear Overhauser Effect) spectroscopy could reveal through-space proximity between protons, for instance, between the H-5 proton and the amino protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₇H₆Cl₂N₂O₂), the exact mass would be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies.
For this compound, the IR spectrum would be expected to show:
N-H stretching vibrations for the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the aromatic ring and the methyl group, usually found around 2900-3100 cm⁻¹.
A strong C=O stretching vibration for the ester carbonyl group, expected in the range of 1700-1730 cm⁻¹.
C=C and C=N stretching vibrations for the pyridine ring, typically in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations for the ester group around 1100-1300 cm⁻¹.
C-Cl stretching vibrations , which would appear in the fingerprint region, typically below 800 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=C/C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| C-O Stretch (Ester) | 1100 - 1300 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies
FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a detailed FT-IR spectrum would be expected to reveal characteristic absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, C-Cl stretching, and various vibrations of the pyridine ring.
Table 1: Anticipated FT-IR Characteristic Group Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amino) | ||
| C=O Stretch (Ester) | ||
| C-N Stretch | ||
| C-Cl Stretch | ||
| Pyridine Ring Vibrations |
No experimental data is currently available.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. A Raman spectrum of the title compound would be particularly useful for observing non-polar bonds and symmetric vibrations, such as those of the dichlorinated pyridine ring.
Table 2: Anticipated Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Pyridine Ring Breathing | |
| C-Cl Symmetric Stretch | |
| NO₂ Symmetric Stretch |
No experimental data is currently available.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry and intermolecular interactions of this compound.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Cl) and bond angles within the molecule. Torsional angles would describe the conformation of the methyl carboxylate group relative to the pyridine ring.
Table 3: Anticipated Key Bond Lengths in this compound
| Bond | Expected Length (Å) |
|---|---|
| C-Cl | |
| C-N (amino) | |
| C=O (ester) |
No experimental data is currently available.
Table 4: Anticipated Key Bond Angles in this compound
| Angle | Expected Value (°) |
|---|---|
| Cl-C-C | |
| O-C-O (ester) | |
| C-N-C (ring) |
No experimental data is currently available.
Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding involving the amino group and the ester oxygen, as well as potential halogen bonding involving the chlorine atoms, would be of significant interest in understanding its solid-state architecture.
Conformational Analysis in the Crystalline State
The solid-state conformation, particularly the orientation of the methyl carboxylate substituent relative to the pyridine ring, would be determined. This information is crucial for understanding the molecule's steric and electronic properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
Optimized Molecular Structures and EnergeticsA fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles for methyl 4-amino-2,6-dichloropyridine-3-carboxylate.
From this optimized structure, key energetic properties like the total energy, enthalpy, and Gibbs free energy of formation could be calculated. This information is crucial for understanding the molecule's thermodynamic stability.
Table 5.1.1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C11 | --- |
| Bond Length | C4-N1 | --- |
| Bond Angle | C3-C4-N1 | --- |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis for this compound would calculate the specific energy values (typically in electron volts, eV) for its HOMO, LUMO, and the resulting energy gap, providing insight into its electronic behavior.
Table 5.1.2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | --- |
| LUMO | --- |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)DFT calculations can simulate and predict various spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which helps in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted. These theoretical spectra serve as a powerful tool for confirming the structure and purity of a synthesized compound when compared against experimental data.
Table 5.1.4: Hypothetical Predicted Spectroscopic Data (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Predicted Value |
|---|---|
| Major IR Frequency (C=O stretch) | --- cm⁻¹ |
| ¹H NMR Shift (N-H protons) | --- ppm |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study involving this compound, a dataset of structurally similar compounds with known biological activities (e.g., herbicidal or pharmaceutical efficacy) would be required.
Molecular descriptors (physicochemical, topological, electronic, etc.) for each compound would be calculated. Statistical methods, such as multiple linear regression, are then used to build a model that predicts activity based on these descriptors. Such a model could then be used to predict the biological activity of this compound and guide the design of new, more potent analogues. No QSAR models specifically developed for or including this compound are available in the literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol).
This simulation provides detailed insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For this compound, docking studies would require a specific biological target (e.g., an enzyme it is intended to inhibit). The results would be crucial for understanding its mechanism of action at a molecular level and for rational drug design. Currently, there are no published molecular docking studies featuring this compound.
Identification of Binding Sites and Interaction Modes
Currently, there are no publicly available computational studies that have identified the specific binding sites and interaction modes of this compound with biological macromolecules. Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict how a small molecule, such as the one , might interact with a protein's binding pocket.
Future computational studies would be essential to:
Predict Potential Biological Targets: Docking simulations could be performed against a library of known protein structures to identify potential biological targets. This would involve evaluating the binding affinity and the geometric complementarity between the compound and the active sites of various proteins.
Elucidate Key Interactions: Once a potential target is identified, detailed analysis of the docked pose could reveal the key amino acid residues involved in the interaction. This would include identifying hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding. The amino group, the carboxylate moiety, and the chlorine atoms on the pyridine (B92270) ring would all be expected to play significant roles in these interactions.
Inform Drug Design: Understanding the binding mode is a critical first step in structure-based drug design. This knowledge could guide the synthesis of more potent and selective analogs of this compound.
Evaluation of Binding Energies and Conformational Preferences
The binding energy provides a quantitative measure of the strength of the interaction between a ligand and its receptor. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed to calculate these energies. However, no such studies have been reported for this compound.
Future research in this area should focus on:
Calculating Binding Free Energies: To accurately predict the binding affinity, sophisticated computational methods that account for solvation effects and entropic contributions are necessary.
Analyzing Conformational Preferences: The conformation of a molecule can significantly impact its ability to bind to a target. Computational studies can explore the conformational landscape of this compound to identify low-energy conformers that are likely to be biologically active. The rotational barriers around the C-C and C-O single bonds of the methyl carboxylate group, as well as the planarity of the pyridine ring, would be important aspects to investigate.
Table 1: Potential Computational Methods for Binding Analysis
| Method | Application |
| Molecular Docking | Prediction of binding pose and initial estimation of affinity. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex. |
| MM/PBSA & MM/GBSA | Estimation of binding free energies from MD simulations. |
| Free Energy Perturbation (FEP) | High-accuracy calculation of relative binding free energies. |
| Quantum Mechanics (QM) | Detailed analysis of electronic interactions within the binding site. |
Mechanistic Studies of Reactions Using Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface and identifying transition states and intermediates. To date, no computational studies have been published on the reaction mechanisms involving this compound.
Future computational investigations could provide valuable insights into:
Nucleophilic Aromatic Substitution (SNAr) Reactions: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack. DFT calculations could be used to model the reaction pathways for the substitution of these chlorine atoms with various nucleophiles. This would involve locating the transition state structures and calculating the activation energies to predict the regioselectivity and reactivity.
Reactions at the Amino and Ester Groups: The amino and methyl carboxylate groups also offer sites for chemical modification. Computational studies could explore the mechanisms of reactions such as acylation of the amino group or hydrolysis of the ester.
Understanding Reactivity and Selectivity: By comparing the activation barriers for different reaction pathways, computational chemistry can help explain the observed reactivity and selectivity in the synthesis and modification of this compound.
Table 2: Potential Computational Approaches for Mechanistic Studies
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Geometries of reactants, products, intermediates, and transition states. |
| Transition State Theory (TST) | Calculation of reaction rates and activation energies. |
| Intrinsic Reaction Coordinate (IRC) | Confirmation of the connection between a transition state and its corresponding reactants and products. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bond orders to understand electronic changes during a reaction. |
Research Applications in Synthetic Chemistry and Agrochemical Development
Role as an Intermediate in the Synthesis of Advanced Chemical Entities
As a substituted pyridine (B92270), methyl 4-amino-2,6-dichloropyridine-3-carboxylate possesses multiple reactive sites, making it a versatile intermediate for constructing more complex molecules. The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution, the amino group at the 4-position can be acylated, alkylated, or diazotized, and the ester group at the 3-position can be hydrolyzed or amidated. This array of functional groups allows for sequential, regioselective modifications, enabling its use in the synthesis of advanced chemical entities. The electron-deficient nature of the dichlorinated pyridine ring system further influences its reactivity, making it a valuable scaffold in organic synthesis. researchgate.net
Precursor for Herbicidal Active Ingredients (e.g., Arylex, Halauxifen-methyl precursors)
While substituted pyridines are central to the agrochemical industry, the specific role of this compound as a direct precursor to major herbicides is not supported by available research. Notably, a structural isomer, methyl 4-amino-3,6-dichloropyridine-2-carboxylate (also known as methyl 4-amino-3,6-dichloropicolinate), is a well-documented and crucial intermediate in the synthesis of the herbicide Arylex™ active (Halauxifen-methyl). lookchem.com This picolinate (B1231196) isomer, with the carboxylate group at the 2-position, is used to construct the core of these synthetic auxin herbicides. lookchem.com There is no indication in the reviewed literature that this compound (a nicotinate (B505614) derivative) serves the same function.
Table 1: Comparison of Isomeric Herbicide Precursors
| Compound Name | Structure | Position of -COOCH₃ | Role |
| This compound | Nicotinate | 3-position | Not a documented precursor for Arylex/Halauxifen-methyl. |
| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Picolinate | 2-position | Key intermediate for Arylex (Halauxifen-methyl). lookchem.com |
Intermediacy in the Synthesis of Kinase Inhibitors and Other Therapeutic Scaffolds
The pyridine-3-carboxylate scaffold is a recognized structural motif in medicinal chemistry, particularly in the design of kinase inhibitors. While direct studies on this compound are limited, its immediate precursor, methyl 4,6-dichloropyridine-3-carboxylate , has been identified as a useful intermediate for the synthesis of various kinase inhibitors. nih.gov Kinase inhibitors are a critical class of targeted therapeutics, especially in oncology, that function by blocking the action of protein kinases.
The synthesis of kinase inhibitors often involves building upon a core heterocyclic structure. Methyl 4,6-dichloropyridine-3-carboxylate provides the foundational nicotinate framework. The subsequent introduction of an amino group at the 4-position to form this compound would be a logical synthetic step to introduce a key pharmacophoric element or a handle for further molecular elaboration, a common strategy in drug discovery. The amino group can act as a hydrogen bond donor or serve as an attachment point for side chains designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
Development of Novel Synthetic Routes to Complex Pyridine-Containing Molecules
The creation of polysubstituted pyridines like this compound is a significant challenge in synthetic chemistry. The development of efficient and regioselective synthetic routes to such molecules is an active area of research. researchgate.net These routes often require careful control of reaction conditions to manage the electronic and steric influences of the multiple substituents on the pyridine ring.
Research into related compounds demonstrates that methods such as nitration followed by reduction to introduce amino groups, and chlorination of pyridine-N-oxides, are common strategies for producing highly substituted pyridines. researchgate.net The development of novel synthetic pathways, for instance, those involving metal-catalyzed cross-coupling reactions at the chloro-positions or functionalization of the C-H bonds, could enable more efficient access to complex pyridine-containing molecules derived from intermediates like this compound. Such advancements are crucial for expanding the chemical space available for drug discovery and materials science.
Exploration of Biological Activities and Mechanisms in Vitro & in Silico Studies
Antimycobacterial Activity Studies (In Vitro)
No published studies were identified that specifically investigated the antimycobacterial activity of methyl 4-amino-2,6-dichloropyridine-3-carboxylate.
Minimum Inhibitory Concentration (MIC) Determinations
There are no reported Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis or other mycobacterial species in the reviewed scientific literature.
Investigations into Mechanism of Action (e.g., Enzyme Inhibition like MurB)
No research has been published detailing the mechanism of antimycobacterial action for this compound, including any studies on its potential inhibitory effects on enzymes such as MurB.
Correlation with Molecular Docking and SAR Studies
In the absence of primary biological activity data, there are no available Structure-Activity Relationship (SAR) or molecular docking studies for this compound in the context of antimycobacterial activity.
Antimicrobial Research (In Vitro)
No specific in vitro antimicrobial screening data for this compound against a broader range of microbes (bacteria or fungi) was found in the public domain.
Research into Interactions with Biological Receptors and Enzymes (In Vitro, In Silico)
There is a lack of published research on the interactions of this compound with any specific biological receptors or enzymes.
Enzyme Inhibition Studies (e.g., modulating metabolic pathways)
No studies detailing the inhibitory effects of this compound on any specific enzymes or its potential to modulate metabolic pathways have been reported.
Receptor Binding Research (e.g., dopamine (B1211576), serotonin (B10506) receptors, and other biological targets)
Currently, there is a lack of specific research detailing the binding affinities and interactions of this compound with dopamine, serotonin, or other well-characterized biological receptors. The exploration of how this compound interacts with such targets is a critical area for future investigation to understand its potential pharmacological effects.
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
For context, research on related pyridine-3-carboxamide (B1143946) derivatives has demonstrated that modifications to the pyridine (B92270) ring can significantly impact receptor binding. For instance, the introduction of different substituents at various positions has been shown to modulate affinity for receptors such as the serotonin 5-HT3 and dopamine D2 receptors. nih.gov A study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides revealed that the addition of a bromine atom and a methylamino group to the pyridine ring enhanced affinity for the dopamine D2 receptor while maintaining potent binding to the serotonin 5-HT3 receptor. nih.gov
Such studies on analogous compounds underscore the potential for the specific substituents of this compound to govern its biological interactions. However, without direct experimental data, any discussion of its SAR remains speculative. Future research would be necessary to systematically modify the structure of this compound and assess the resulting changes in biological activity to establish a clear SAR profile.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the analysis of pharmaceutical and chemical compounds for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for assessing the purity of methyl 4-amino-2,6-dichloropyridine-3-carboxylate.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For substituted pyridines, reversed-phase HPLC is a common approach. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is often carried out using a UV detector, as the pyridine (B92270) ring and carboxylate group are chromophoric.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the amino group in this compound can make it less volatile, derivatization can be employed to enhance its volatility and thermal stability. The GC separates the components of the sample, and the mass spectrometer provides detailed structural information, allowing for the definitive identification of the main compound and any impurities.
Table 1: Exemplary Chromatographic Conditions for Analysis
| Parameter | HPLC | GC-MS (after derivatization) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Isocratic or gradient mixture of Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Mass Spectrometry (Electron Ionization) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed oven (e.g., 100 °C to 280 °C) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
Thermal Analysis (e.g., TGA, DSC) for Phase Behavior and Stability Studies
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature and to study the thermal stability of the compound. For heterocyclic compounds, TGA can reveal the temperatures at which different functional groups are lost.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, and to study phase transitions. For crystalline solids like this compound, DSC provides a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity.
Table 2: Expected Thermal Analysis Data
| Technique | Parameter Measured | Expected Information for this compound |
|---|---|---|
| TGA | Mass loss vs. Temperature | Onset of decomposition, residual mass, information on thermal stability. |
| DSC | Heat flow vs. Temperature | Sharp endothermic peak indicating the melting point, enthalpy of fusion. Absence of multiple peaks suggests a pure crystalline form. |
Surface Analysis Techniques for Solid-State Research (e.g., Hirshfeld Surface Analysis)
The study of the solid-state properties of a compound is critical for understanding its crystal packing, intermolecular interactions, and ultimately its physical properties such as solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.
Hirshfeld surface analysis is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis allows for the visualization of intermolecular contacts and their relative strengths. For this compound, this technique can elucidate the roles of hydrogen bonding (N-H···O), halogen bonding (C-Cl···O or C-Cl···N), and π-π stacking interactions in the crystal packing. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.
Table 3: Potential Intermolecular Interactions for Hirshfeld Surface Analysis
| Interaction Type | Atoms Involved | Expected Significance in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | N-H (amino group) and O (carboxylate) | Strong and directional, likely a primary contributor to the crystal packing. |
| Halogen Bonding | Cl atoms and O (carboxylate) or N (pyridine) | Can play a significant role in directing the crystal structure. |
| π-π Stacking | Pyridine rings | May contribute to the overall stability of the crystal lattice, depending on the packing arrangement. |
| van der Waals Forces | Various non-polar contacts | Ubiquitous and contribute to the overall cohesive energy of the crystal. |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Derivatives with Tailored Properties
A significant future direction lies in using methyl 4-amino-2,6-dichloropyridine-3-carboxylate as a building block for creating new molecules with specific, designed properties. The existing functional groups—the amino group, the chloro substituents, and the methyl ester—serve as reactive handles for extensive chemical modification.
Future synthetic campaigns could focus on:
Substitution of Chlorine Atoms: Nucleophilic aromatic substitution (SNAr) reactions could replace the chlorine atoms at the C2 and C6 positions. researchgate.net Introducing different nucleophiles (e.g., alkoxides, thiolates, secondary amines) would create derivatives with diverse electronic and steric profiles. This approach is crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org
Q & A
Q. Q1: What are the recommended synthetic routes for methyl 4-amino-2,6-dichloropyridine-3-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Chlorination : Reacting a pyridine precursor (e.g., 4-aminopyridine-3-carboxylate) with POCl₃ or SOCl₂ under reflux to introduce chlorine atoms at positions 2 and 6 .
Esterification : Protecting the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .
Q. Q2: How can the structure of this compound be confirmed spectroscopically?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for pyridine) and ester carbonyl (δ ~165 ppm). Chlorine substituents deshield adjacent protons .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 235.0 (calculated for C₇H₆Cl₂N₂O₂) .
Q. Q3: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing chlorine atoms activate the pyridine ring for nucleophilic attack. Key considerations:
- Positional Reactivity : Chlorine at C2 and C6 directs nucleophiles to C4 (para to carboxylate) via resonance effects. Computational studies (DFT) can map charge distribution .
- Leaving Group Influence : Amino groups may act as directing groups or participate in tautomerism, altering reaction pathways. Monitor intermediates via LC-MS .
Q. Q4: How does solvent polarity affect the stability of this compound during long-term storage?
Methodological Answer: Stability studies show:
- Polar Aprotic Solvents (DMF, DMSO) : Promote hydrolysis of the ester group over time (t₁/₂ = 30 days at RT) .
- Non-Polar Solvents (Hexane) : Enhance stability (t₁/₂ > 180 days). Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of NH₂ .
Q. Q5: What bioactivity screening strategies are applicable for this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values correlate with chlorine substitution patterns .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines (e.g., HeLa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
